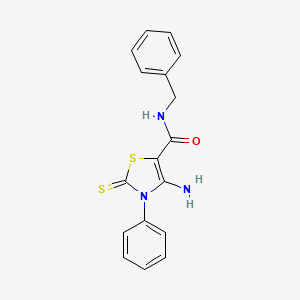

4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide” is a chemical compound with the linear formula C17H15N3OS2. It has a molecular weight of 341.457 and its CAS Number is 309969-82-2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .科学的研究の応用

Drug Development

Thiazole derivatives are pivotal in the development of new drugs due to their structural similarity with bioactive natural compounds . The compound could potentially be used as a precursor or an active moiety in pharmacologically active agents. Its structural features may contribute to the development of drugs with applications in treating neurological disorders, as thiazole-containing drugs have shown activity in this area .

Biological Activity Modulation

The presence of a thiazole ring can influence various biological pathways. This compound could be explored for its ability to activate or inhibit specific biochemical pathways, potentially leading to the discovery of new therapeutic agents .

Kinase Inhibition

Thiazole derivatives have been utilized in the synthesis of kinase inhibitors, which are important in targeted cancer therapies . The compound’s structure could be modified to enhance its affinity and selectivity towards certain kinases, making it a valuable asset in oncology research.

Antimicrobial Agents

Thiazole compounds have demonstrated a range of antimicrobial activities. This particular compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as an antimicrobial agent .

Enzyme Interaction

Enzymes play a crucial role in physiological processes, and thiazole derivatives can interact with them in multiple ways. Research into this compound’s interaction with enzymes could lead to insights into enzyme regulation or inhibition .

Receptor Agonist/Antagonist

Compounds with a thiazole core have been shown to interact with different receptors in the body. This compound could be studied for its potential receptor agonist or antagonist activity, which might be beneficial in conditions like Parkinson’s disease, where dopaminergic receptors are a target .

Chemical Synthesis

The thiazole ring in the compound provides reactive positions for various chemical reactions, making it a valuable intermediate in synthetic chemistry. It could be used to synthesize a wide array of chemical entities with diverse biological activities .

Liquid Crystal Production

Thiazole derivatives have found applications in the creation of liquid crystals. The structural properties of this compound might make it suitable for research into new materials for electronic displays or other technologies .

Safety and Hazards

将来の方向性

Thiazole derivatives, including this compound, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

特性

IUPAC Name |

4-amino-N-benzyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c18-15-14(16(21)19-11-12-7-3-1-4-8-12)23-17(22)20(15)13-9-5-2-6-10-13/h1-10H,11,18H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZPPUOOMVSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5620500.png)

![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)

![4-{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B5620509.png)

![3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5620513.png)

![4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid](/img/structure/B5620516.png)

![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)

![1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)

![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)

![ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5620546.png)

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)

![2-ethyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620583.png)